4-(2,3-Dihydro-1-benzothiophene-3-carbonyl)morpholine-3-carbonitrile
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Overview
Description
4-(2,3-Dihydro-1-benzothiophene-3-carbonyl)morpholine-3-carbonitrile is a synthetic organic compound belonging to the class of benzothiophenes. Benzothiophenes are heterocyclic aromatic compounds containing sulfur, and they are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,3-Dihydro-1-benzothiophene-3-carbonyl)morpholine-3-carbonitrile typically involves multi-step organic reactions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) for introducing the cyano group.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: The biological activities of benzothiophene derivatives include antiviral, anti-inflammatory, and anticancer properties. Research is ongoing to explore the potential of 4-(2,3-Dihydro-1-benzothiophene-3-carbonyl)morpholine-3-carbonitrile in developing new therapeutic agents.
Medicine: This compound has shown promise in preclinical studies for its potential use in treating various diseases. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In the chemical industry, this compound is used as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-(2,3-Dihydro-1-benzothiophene-3-carbonyl)morpholine-3-carbonitrile exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. Further research is needed to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
2,3-Dihydro-1-benzothiophene-3-carboxylic acid
Morpholine-3-carbonitrile
Benzothiophene derivatives
Uniqueness: 4-(2,3-Dihydro-1-benzothiophene-3-carbonyl)morpholine-3-carbonitrile stands out due to its unique combination of functional groups, which contribute to its diverse reactivity and potential applications. Its structural complexity and biological activity make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
4-(2,3-dihydro-1-benzothiophene-3-carbonyl)morpholine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c15-7-10-8-18-6-5-16(10)14(17)12-9-19-13-4-2-1-3-11(12)13/h1-4,10,12H,5-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLYIDBWRRPPLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)C2CSC3=CC=CC=C23)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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